tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733171
InChI: InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-6(4-9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H/t6-;/m0./s1
SMILES:
Molecular Formula: C8H19ClN2O3
Molecular Weight: 226.70 g/mol

tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride

CAS No.:

Cat. No.: VC15733171

Molecular Formula: C8H19ClN2O3

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride -

Specification

Molecular Formula C8H19ClN2O3
Molecular Weight 226.70 g/mol
IUPAC Name tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-6(4-9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H/t6-;/m0./s1
Standard InChI Key IFSXMFIIOIMDNJ-RGMNGODLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CN)CO.Cl
Canonical SMILES CC(C)(C)OC(=O)NC(CN)CO.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central (2S)-1-amino-3-hydroxypropan-2-yl backbone, where the amino group is protected by a tert-butyl carbamate moiety, and the hydroxyl group remains free for further functionalization. The hydrochloride salt enhances solubility in polar solvents, a critical property for laboratory handling. Key structural attributes include:

PropertyValue
Molecular FormulaC₈H₁₉ClN₂O₃
IUPAC Nametert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride
Stereochemistry(2S) configuration at C2
Canonical SMILESCC(C)(C)OC(=O)NC(CN)CO.Cl
InChI KeyIFSXMFIIOIMDNJ-RGMNGODLSA-N

The stereochemistry at the C2 position is critical for its biological interactions and synthetic utility, as enantiomeric purity often dictates reactivity in chiral environments.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves multi-step protecting group strategies to achieve regioselective functionalization. A typical pathway proceeds as follows:

  • Starting Material: (2S)-1-Amino-1,3-propanediol is reacted with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

  • Protection: The amino group is selectively protected by the Boc group at 0–5°C, yielding tert-butyl N-[(2S)-1,3-dihydroxypropan-2-yl]carbamate.

  • Hydrochloride Formation: Treatment with hydrochloric acid in ethyl acetate precipitates the hydrochloride salt, which is purified via recrystallization.

Industrial Production Considerations

Large-scale manufacturing employs continuous flow reactors to enhance yield (>85%) and reduce side reactions. Critical parameters include:

  • Temperature Control: Maintaining <10°C during Boc protection to minimize racemization.

  • Purification: Chromatography or fractional crystallization to achieve >98% enantiomeric excess (ee).

Functional Applications

Role in Peptide Synthesis

The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS):

  • Amino Protection: The Boc group shields the primary amine during coupling reactions.

  • Orthogonal Deprotection: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), while the hydroxyl group remains inert, enabling sequential functionalization.

Pharmaceutical Relevance

Derivatives of this compound are precursors in synthesizing β-amino alcohols, which are structural motifs in:

  • Antihypertensive Agents: Nebivolol analogs.

  • Anticancer Drugs: Proteasome inhibitors.

  • Antibiotics: β-Lactamase-resistant cephalosporins.

Comparative Analysis with Related Carbamates

Structural Analogues

CompoundKey Differences
tert-Butyl carbamateLacks amino and hydroxyl substituents
tert-Butyl N-(hydroxyethyl)carbamateReplaces amino group with hydroxyl
tert-Butyl N-(cyanomethyl)carbamateSubstitutes hydroxyl with cyano group

The presence of both amino and hydroxyl groups in tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride enables dual functionality in synthetic pathways, distinguishing it from simpler carbamates.

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